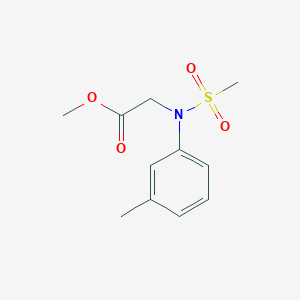
methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate, also known as MSG, is an organic compound that has gained attention in scientific research due to its potential applications in various fields. MSG is a white crystalline powder that is soluble in water and has a molecular weight of 277.34 g/mol.
Mecanismo De Acción
The mechanism of action of methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In particular, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Furthermore, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate in lab experiments is its high purity and stability. Additionally, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate is readily available and can be synthesized in large quantities. However, one limitation of using methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate. One direction is the further investigation of its potential applications in the pharmaceutical industry, particularly for the treatment of inflammation, cancer, and neurological disorders. Another direction is the development of more efficient synthesis methods for methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate and to identify its molecular targets. Finally, the potential toxicity of methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate needs to be further investigated to ensure its safety for use in various applications.
Métodos De Síntesis
Methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process that involves the reaction of methyl 2-bromopropionate with 3-methylbenzenesulfonyl chloride, followed by the reaction with glycine. The final product is obtained through purification by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been investigated as a potential drug candidate for the treatment of inflammation, cancer, and neurological disorders. In the agrochemical industry, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been studied for its insecticidal and herbicidal properties. In materials science, methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycinate has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
methyl 2-(3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-5-4-6-10(7-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWYCSJSZROOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)
![1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5774870.png)
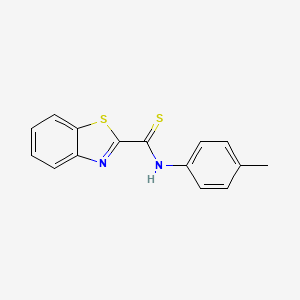
![3-[(4-carboxybutanoyl)amino]-2-methylbenzoic acid](/img/structure/B5774883.png)
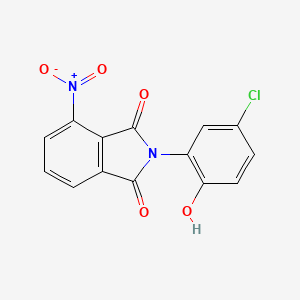
![8-[(1-allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]quinoline](/img/structure/B5774899.png)
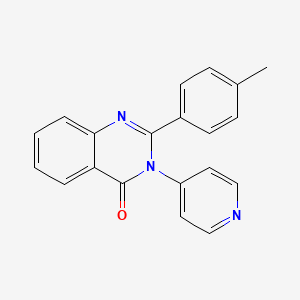
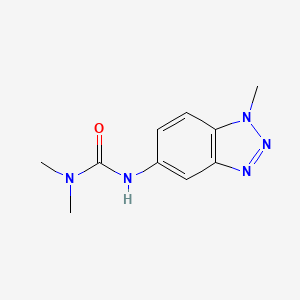
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5774920.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5774934.png)
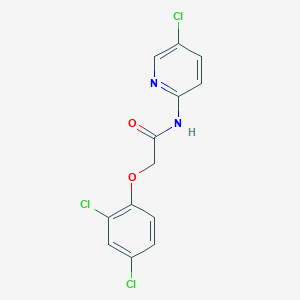
![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)